molecular formula C7H6BrF2NO B2755140 5-Bromo-2-(difluoromethoxy)aniline CAS No. 1258650-63-3

5-Bromo-2-(difluoromethoxy)aniline

Cat. No.: B2755140
CAS No.: 1258650-63-3
M. Wt: 238.032
InChI Key: UMLLZNUIVKDJHI-UHFFFAOYSA-N
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Description

5-Bromo-2-(difluoromethoxy)aniline is a halogenated aniline derivative featuring a bromine atom at the 5-position and a difluoromethoxy (-OCHF₂) group at the 2-position of the benzene ring. The difluoromethoxy group imparts unique electronic and steric properties, influencing reactivity and interactions with biological targets.

Properties

IUPAC Name

5-bromo-2-(difluoromethoxy)aniline
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H6BrF2NO/c8-4-1-2-6(5(11)3-4)12-7(9)10/h1-3,7H,11H2
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UMLLZNUIVKDJHI-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(C=C1Br)N)OC(F)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H6BrF2NO
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

238.03 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1258650-63-3
Record name 5-Bromo-2-(difluoromethoxy)aniline
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Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 5-Bromo-2-(difluoromethoxy)aniline typically involves the bromination of 2-(difluoromethoxy)aniline. The reaction is carried out under controlled conditions to ensure selective bromination at the desired position on the aniline ring . The reaction conditions often include the use of bromine or bromine-containing reagents in an appropriate solvent, such as acetic acid or dichloromethane, at a controlled temperature.

Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and precise control of reaction parameters to ensure high yield and purity of the product. The compound is then purified using techniques such as recrystallization or chromatography .

Chemical Reactions Analysis

Types of Reactions: 5-Bromo-2-(difluoromethoxy)aniline undergoes various chemical reactions, including:

    Substitution Reactions: The bromine atom can be substituted with other functional groups using nucleophilic substitution reactions.

    Oxidation Reactions: The aniline group can be oxidized to form corresponding nitro or nitroso compounds.

    Reduction Reactions: The compound can undergo reduction to form corresponding amines or other reduced derivatives.

Common Reagents and Conditions:

    Substitution Reactions: Common reagents include nucleophiles such as amines, thiols, or alkoxides.

    Oxidation Reactions: Reagents such as potassium permanganate or hydrogen peroxide are used.

    Reduction Reactions: Reducing agents like lithium aluminum hydride or sodium borohydride are employed.

Major Products Formed:

Scientific Research Applications

Chemistry: 5-Bromo-2-(difluoromethoxy)aniline is used as an intermediate in the synthesis of various organic compounds. Its unique structure makes it valuable in the development of new chemical entities and materials .

Biology: In biological research, this compound is used to study the effects of halogenated anilines on biological systems. It serves as a model compound to understand the interactions of similar structures with biological targets .

Medicine: The compound is explored for its potential pharmacological properties. It is used in the development of new drugs and therapeutic agents due to its ability to interact with specific molecular targets .

Industry: In the industrial sector, this compound is used in the production of specialty chemicals and materials. Its unique properties make it suitable for applications in various industrial processes .

Mechanism of Action

The mechanism of action of 5-Bromo-2-(difluoromethoxy)aniline involves its interaction with specific molecular targets. The bromine and fluorine atoms, along with the methoxy group, contribute to its binding affinity and specificity towards certain enzymes or receptors. The compound can modulate the activity of these targets, leading to various biological effects .

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural and Electronic Properties

The table below compares key structural features and properties of 5-Bromo-2-(difluoromethoxy)aniline with analogous compounds:

Compound Name Substituents (Positions) Molecular Formula Molecular Weight (g/mol) Key Features
This compound Br (5), -OCHF₂ (2) C₇H₆BrF₂NO 238.03* Moderate electron-withdrawing effect from -OCHF₂; balanced lipophilicity.
5-Bromo-2-(trifluoromethoxy)aniline Br (5), -OCF₃ (2) C₇H₅BrF₃NO 240.02 Stronger electron-withdrawing -OCF₃ group; lower basicity .
3-Bromo-5-chloro-2-(difluoromethoxy)aniline Br (3), Cl (5), -OCHF₂ (2) C₇H₅BrClF₂NO 272.47 Increased steric bulk and halogen diversity; potential for enhanced binding .
5-Bromo-2-[2-(dimethylamino)ethoxy]aniline Br (5), -OCH₂CH₂N(CH₃)₂ (2) C₁₀H₁₅BrN₂O 259.14 Basic dimethylamino group enhances water solubility and H-bonding .
5-Bromo-2-(3-ethoxyphenoxy)aniline Br (5), -OPh-OCH₂CH₃ (2) C₁₄H₁₄BrNO₂ 308.17 Bulky phenoxy group increases lipophilicity; potential for π-π interactions .

*Calculated based on formula.

Physicochemical Properties

  • Boiling Point and Solubility: Compounds with polar groups (e.g., -OCHF₂, -N(CH₃)₂) exhibit higher solubility in polar solvents. For instance, 5-Bromo-2-(trifluoromethyl)aniline has a boiling point of 84–86°C at 5 Torr and a density of 1.712 g/cm³ , whereas bulkier analogs like 5-Bromo-2-(3-ethoxyphenoxy)aniline (MW 308.17) are likely less volatile .
  • Lipophilicity: The difluoromethoxy group (-OCHF₂) offers intermediate lipophilicity compared to the highly lipophilic -OCF₃ group () and the hydrophilic morpholinoethoxy group () .

Biological Activity

5-Bromo-2-(difluoromethoxy)aniline is a compound of increasing interest in medicinal chemistry due to its unique structural features and potential biological activities. This article explores its biological activity, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

This compound has the molecular formula C₇H₆BrF₂NO and a molecular weight of approximately 238.03 g/mol. The compound features a bromine atom, a difluoromethoxy group, and an aniline structure, contributing to its unique properties.

PropertyValue
Molecular FormulaC₇H₆BrF₂NO
Molecular Weight238.03 g/mol
CAS Number1261875-41-5
Melting PointNot specified

The biological activity of this compound is primarily attributed to its ability to interact with various biological targets, including enzymes and receptors. The difluoromethoxy group enhances the compound's lipophilicity, potentially improving its ability to cross cell membranes and reach intracellular targets. This interaction may modulate the activity of specific proteins, influencing cellular processes critical for various physiological functions.

Biological Activities

Research indicates that compounds similar to this compound exhibit a range of biological activities, including:

  • Antimicrobial Activity : Compounds with bromine and difluoromethoxy substitutions have shown promising antimicrobial properties, suggesting that this compound may also possess similar effects.
  • Anticancer Potential : Some studies have indicated that derivatives of anilines can inhibit cancer cell proliferation through various mechanisms, including apoptosis induction and cell cycle arrest.
  • Enzyme Inhibition : The compound may interact with specific enzymes, potentially inhibiting their activity and disrupting metabolic pathways essential for pathogen survival or cancer cell growth .

Case Studies

  • Antifungal Activity : In a study evaluating the antifungal potential of difluoromethoxy-substituted compounds, it was found that certain derivatives exhibited significant inhibition against fungal strains, highlighting the potential application of this compound in treating fungal infections .
  • Anticancer Research : A recent investigation into halogenated anilines demonstrated their effectiveness in targeting cancer cell lines. The study noted that the presence of halogen groups could enhance binding affinity to cancer-related targets, suggesting that this compound might be explored further for anticancer drug development.
  • Enzyme Interaction Studies : Research focused on the interaction between difluoromethoxy compounds and specific enzymes revealed that these compounds could act as competitive inhibitors. This finding underscores the importance of structural modifications in enhancing biological activity .

Comparative Analysis with Similar Compounds

To better understand the unique properties of this compound, a comparison with similar compounds is helpful:

Compound NameStructural FeaturesBiological ActivityUnique Aspects
4-Bromo-2-methylaniline Bromine-substituted anilineAntimicrobialPrecursor in dye synthesis
Diflufenican Difluoro-substituted phenolHerbicidalTargets plant growth regulation
5-Bromo-N-{[2-(difluoromethoxy)phenyl]carbamothioyl}-2-methoxybenzamide Complex structure with multiple functional groupsAntifungal, antibacterialPotential for novel biological activities

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